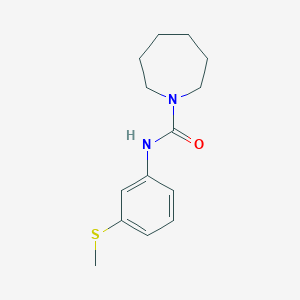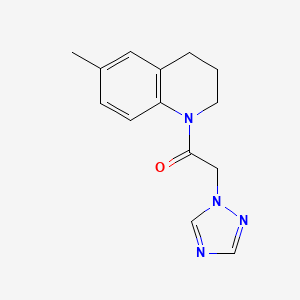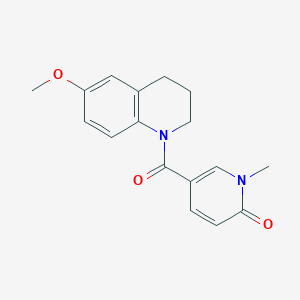
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one, also known as MQPA, is a chemical compound that has been extensively studied for its potential in various scientific fields. This molecule is a quinoline derivative that has shown promising results in research related to cancer, inflammation, and other diseases. The aim of
Wirkmechanismus
The mechanism of action of 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one is not fully understood, but it is thought to involve inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer progression and inflammation. This compound has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of MMPs and PDEs, induction of apoptosis, and anti-inflammatory effects. In addition, this compound has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one in lab experiments is its relatively low toxicity compared to other compounds that have similar effects. However, one limitation is that the synthesis method can be challenging and requires careful control of temperature and pH. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one. One area of interest is its potential in treating cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Synthesemethoden
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one can be synthesized by reacting 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylic acid with 1-methyl-2-pyridone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and requires careful control of temperature and pH.
Wissenschaftliche Forschungsanwendungen
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential in various scientific fields, including cancer research, inflammation, and other diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Inflammation is a key component of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential in treating diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-11-13(5-8-16(18)20)17(21)19-9-3-4-12-10-14(22-2)6-7-15(12)19/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRQEKSHXUUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




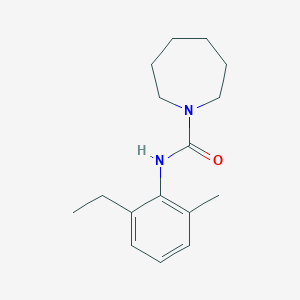
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)

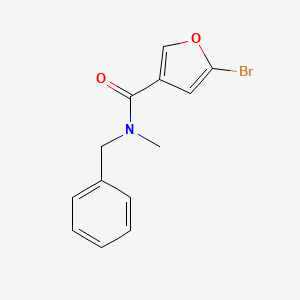

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

